4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H19N3. This compound is characterized by a pyrazole ring substituted with a methyl group and a 1-methylcyclopentylmethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl group and the 1-methylcyclopentylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-chloro-1-methylcyclopentane: This compound has a similar cyclopentyl structure but with a chlorine substituent.
Methylcyclopentane: This compound has a similar cyclopentyl structure but lacks the pyrazole ring.
Uniqueness
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development purposes.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-methyl-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-7-14(13-10(9)12)8-11(2)5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H2,12,13) |
InChI Key |
YHPBMSJKLRGJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2(CCCC2)C |
Origin of Product |
United States |
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